molecular formula C15H13NOS3 B6477271 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide CAS No. 2640817-96-3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide

Cat. No. B6477271
CAS RN: 2640817-96-3
M. Wt: 319.5 g/mol
InChI Key: VBIRZVDRTKHDFM-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The presence of the carboxamide scaffold in the compounds often results in a wide range of biological and medicinal activities .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .

Mechanism of Action

Target of Action

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is a complex organic compound that is primarily used in the field of materials science It has been found to be particularly effective in the development of high-performance non-fullerene organic solar cells (oscs) .

Mode of Action

The compound interacts with its targets by optimizing the energy levels and crystallinity of the polymer donor, which greatly affects the active layer morphology and device performance in non-fullerene OSCs . The compound shows a strong electron withdrawing ability to reduce the highest occupied molecular orbital (HOMO) level and a good planarity to reduce the steric hindrance effectively . This combination of properties improves the charge transfer efficiency, thereby enhancing the performance of the device .

Biochemical Pathways

It’s known that the compound plays a significant role in the energy transfer processes within oscs .

Result of Action

The primary result of the action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is the enhancement of the performance of OSCs . The compound’s unique properties allow for improved charge transfer efficiency, which in turn leads to higher power conversion efficiency in these devices .

Action Environment

The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide can be influenced by various environmental factors. For instance, the efficiency of OSCs can be affected by temperature, light intensity, and the presence of other materials . .

Safety and Hazards

While specific safety and hazard information for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide” is not available, it’s important to handle all chemical compounds with care and take appropriate safety precautions. For example, thiophene is labeled as toxic and is a combustible liquid .

Future Directions

Research into thiophene-based compounds is ongoing, with many potential applications in fields such as organic electronics, especially in polymer solar cells . Future research directions could include designing molecular structures to enhance the crystallinity, promote the stacking of the acceptor, optimize the phase separation morphology, and improve the performance of the device .

properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS3/c17-15(11-6-9-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-8-19-13/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIRZVDRTKHDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide

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